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RORgammat Inverse agonist 2

Cat. No.: B12427035
M. Wt: 627.5 g/mol
InChI Key: AVHWMAVUUHFRKE-DFSZNTFHSA-N
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Description

Overview of Nuclear Receptors and the ROR Subfamily

Nuclear receptors are a large group of proteins that act as transcription factors, regulating the expression of genes in response to various stimuli. nih.gov These receptors are characterized by a modular structure, which includes a highly conserved DNA-binding domain (DBD) and a moderately conserved ligand-binding domain (LBD). nih.gov The Retinoid-related orphan receptor (ROR) subfamily, a part of the nuclear receptor superfamily, consists of three members: RORα, RORβ, and RORγ. nih.govnih.gov These "orphan" receptors were named as such because their endogenous ligands were not initially identified. nih.gov RORs are unique in that they typically bind to DNA as monomers at specific sequences known as ROR response elements (ROREs). nih.govwikipedia.org

RORα, RORβ, and RORγ Isoforms

Each of the three ROR genes—RORA, RORB, and RORC—can generate multiple protein isoforms through alternative promoter usage and splicing. nih.govnih.gov These isoforms primarily differ in their N-terminal domains. nih.govresearchgate.net The expression patterns of these isoforms are tissue-specific, allowing them to regulate a wide array of biological processes. nih.gov

RORα is widely expressed in tissues such as the liver, skeletal muscle, skin, and thymus. nih.govwikipedia.org It is involved in processes like cerebellar development, lipid metabolism, and the regulation of circadian rhythm. wikipedia.org

RORβ has a more limited expression, primarily found in the brain, retina, and pineal gland, where it plays a role in circadian rhythm and neurogenesis. nih.govwikipedia.org

RORγ is highly expressed in the thymus, muscle, liver, and other tissues. nih.govwikipedia.org A specific isoform, RORγt (encoded by the RORC gene), is predominantly found in immune cells and is the focus of much research due to its immunological importance. nih.govwikipedia.orgwikipedia.org

Transcriptional Regulation by RORγt

RORγt functions as a ligand-dependent transcription factor, meaning its activity is modulated by the binding of specific molecules. frontiersin.org Upon binding to a ligand, RORγt can recruit co-activator or co-repressor proteins to the regulatory regions of its target genes. nih.govfrontiersin.org This recruitment alters the chromatin structure and either enhances or suppresses gene transcription. nih.gov For instance, when an agonist binds to RORγt, it stabilizes a conformation that favors the recruitment of co-activators, leading to increased gene expression. nih.gov Conversely, an inverse agonist induces a conformational change that promotes the binding of co-repressors, thereby inhibiting gene transcription. nih.govnih.gov RORγt binds to ROREs in the promoter regions of its target genes to exert its regulatory effects. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25F8NO5S B12427035 RORgammat Inverse agonist 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25F8NO5S

Molecular Weight

627.5 g/mol

IUPAC Name

4-[(3R)-3-(4-fluorophenyl)sulfonyl-3-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrrolidine-1-carbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H25F8NO5S/c28-20-9-11-21(12-10-20)42(40,41)24(13-14-36(15-24)22(37)16-1-3-17(4-2-16)23(38)39)18-5-7-19(8-6-18)25(29,26(30,31)32)27(33,34)35/h5-12,16-17H,1-4,13-15H2,(H,38,39)/t16?,17?,24-/m0/s1

InChI Key

AVHWMAVUUHFRKE-DFSZNTFHSA-N

Isomeric SMILES

C1CC(CCC1C(=O)N2CC[C@](C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

Rorγt As a Master Regulator of T Helper 17 Th17 Cell Differentiation

Role of RORγt in Th17 Lineage Commitment

RORγt is widely recognized as the master regulator of T helper 17 (Th17) cell differentiation. nih.govnih.gov Th17 cells are a subset of CD4+ T helper cells that are critical for host defense against certain extracellular bacteria and fungi but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govyoutube.com The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by a specific cytokine environment, particularly the presence of TGF-β and IL-6. nih.govyoutube.com These cytokines induce the expression of RORγt. nih.govyoutube.com Once expressed, RORγt orchestrates the entire Th17 differentiation program. nih.gov Studies have shown that T cells deficient in RORγt fail to differentiate into Th17 cells, while forced expression of RORγt is sufficient to drive IL-17 production. nih.gov

Downstream Th17 Signature Genes Regulated by RORγt

RORγt directly regulates the expression of a suite of genes that define the Th17 cell lineage and its function. nih.gov By binding to the promoter regions of these genes, RORγt initiates their transcription. nih.gov

Key downstream target genes include:

IL-17A and IL-17F: These are the signature cytokines of Th17 cells and are potent inducers of inflammation. nih.gov RORγt directly binds to the promoters of the IL17A and IL17F genes to activate their expression. nih.gov

IL-22: This cytokine is involved in tissue inflammation and repair. nih.gov

IL-23R: The receptor for IL-23, a cytokine that is crucial for the expansion and stabilization of the Th17 cell population. nih.govnih.gov

CCR6: A chemokine receptor that directs the migration of Th17 cells to sites of inflammation. nih.gov

Pathophysiological Involvement of Rorγt in Immune Responses and Inflammatory Conditions

Association with Dysregulated Th17 Immune Responses

Dysregulated Th17 immune responses are a hallmark of numerous autoimmune diseases. patsnap.com An overabundance of Th17 cells and their signature cytokine, Interleukin-17 (IL-17), is strongly implicated in the pathology of conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. patsnap.comontosight.ainih.gov In these diseases, the excessive inflammatory cascade driven by Th17 cells contributes to tissue damage and the perpetuation of the autoimmune attack. patsnap.comnih.gov The expression of RORγt is directly linked to the production of IL-17, and elevated levels of both have been observed in patients with active systemic lupus erythematosus (SLE), correlating with disease severity. nih.govfrontiersin.org

The IL-23/IL-17 axis is central to this process, with IL-23 promoting the maturation and pathogenic function of Th17 cells. frontiersin.org This intricate network of cytokines, orchestrated by RORγt, creates a pro-inflammatory environment that drives the progression of autoimmune disorders. frontiersin.org

RORγt as a Promising Therapeutic Target for Th17-Mediated Pathologies

The central role of RORγt in driving Th17-mediated inflammation makes it a highly attractive therapeutic target for a wide range of autoimmune diseases. ontosight.ainih.govtandfonline.comnih.govpnas.org The successful clinical use of antibodies that neutralize IL-17 has validated the strategy of inhibiting this pathway. nih.gov Targeting RORγt with small molecule inhibitors offers the potential for an orally available treatment that can suppress the production of IL-17 and other pro-inflammatory cytokines at their source. nih.gov

Numerous pharmaceutical companies have invested in the development of RORγt inhibitors, with over 20 compounds advancing to clinical trials for conditions like psoriasis. tandfonline.cominnovimmune.com While challenges regarding efficacy and safety have been encountered, the pursuit of RORγt modulators remains an active and promising area of drug discovery. tandfonline.com

Rationale for Targeting RORγt with Inverse Agonists

The therapeutic strategy for modulating RORγt activity has largely focused on the development of inverse agonists. This approach is based on a specific pharmacological principle and aims to replicate the effects of genetically disrupting the function of this key transcription factor.

Definition of Inverse Agonism in Nuclear Receptor Modulators

In pharmacology, an inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. wikipedia.org Unlike a neutral antagonist, which simply blocks the action of an agonist, an inverse agonist reduces the basal or constitutive activity of a receptor. wikipedia.org For a receptor to be susceptible to inverse agonism, it must exhibit a certain level of activity even in the absence of a ligand. wikipedia.org

In the context of nuclear receptors like RORγt, inverse agonists work by binding to the ligand-binding domain and stabilizing the receptor in an inactive conformation. patsnap.comontosight.ai This prevents the recruitment of coactivator proteins and instead promotes the binding of corepressor proteins, actively silencing the transcription of target genes. ontosight.ainih.govnih.gov

Mimicking Genetic Disruption of RORγt Function

The administration of RORγt inverse agonists has been shown to mimic many of the phenotypes observed in mice with a genetic knockout of the RORγ gene. nih.gov These include the inhibition of Th17 differentiation and the suppression of key Th17 signature genes such as IL17A, IL17F, and IL23R. nih.gov Furthermore, RORγt inverse agonists have been observed to induce apoptosis in certain thymocytes, a phenomenon also seen in RORγ-null mice. nih.gov

Studies with RORγ-deficient mice have demonstrated significant protection against experimental models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-induced arthritis. nih.gov This provides a strong genetic validation for the therapeutic potential of inhibiting RORγt function.

Therapeutic Hypothesis for Immunomodulation

The therapeutic hypothesis for using RORγt inverse agonists in immunomodulation is to selectively dampen the pathogenic activity of Th17 cells without completely compromising the immune system. ontosight.ainih.govtandfonline.com By reducing the production of pro-inflammatory cytokines like IL-17, these compounds aim to restore immune homeostasis and alleviate the symptoms of autoimmune diseases. patsnap.comontosight.ai

The development of orally available small molecule RORγt inverse agonists represents a significant advancement over injectable biologic therapies that target downstream components of the Th17 pathway. drugdiscoverytrends.com This approach offers the potential for a more targeted and patient-friendly treatment for a variety of debilitating autoimmune and inflammatory conditions. patsnap.combrainimmune.com

Research Findings on RORγt Inverse Agonist 2

A specific compound, "RORγt Inverse agonist 2," has been identified as a selective and orally active RORγt inverse agonist. medchemexpress.com In vitro studies have demonstrated its potency and selectivity.

CompoundTargetActivityEC50Reference
RORγt Inverse agonist 2RORγtInverse agonist119 nM medchemexpress.com
RORγt Inverse agonist 2RORαInactive>40 μM medchemexpress.com
RORγt Inverse agonist 2RORβInactive>40 μM medchemexpress.com

Further research has explored the biological effects of a compound referred to as "inverse agonist 2" in the context of mouse Th17 cell differentiation.

CompoundAssayEffectIC50Reference
Inverse agonist 2RORγt FRET assayInverse agonist2.0 μM nih.gov
Inverse agonist 2Mouse Th17 cell differentiationInhibited IL-17 transcriptionNot specified nih.gov

Structural Basis of RORγt Ligand Binding Domain (LBD)

The ligand-binding domain (LBD) of RORγt is the region where small molecules, including inverse agonists, bind to exert their modulatory effects. mdpi.comnih.gov Its structure and dynamic nature are central to understanding the mechanism of inverse agonism.

Canonical α-Helices and Ligand Binding Pocket

The RORγt LBD is composed of a canonical fold of 12 α-helices (H1-H12) and two additional helices (H2′ and H11′). mdpi.comnih.gov This structure forms a hydrophobic ligand-binding pocket (LBP) where endogenous and synthetic ligands can be accommodated. nih.govresearchgate.net The orthosteric binding site is primarily defined by helices H3, H5, H6, H7, H11, and H12. nih.gov Notably, RORγt also possesses a distinct allosteric binding site, offering an alternative avenue for modulation. acs.org The LBD's architecture allows it to be transcriptionally active even without a bound agonist. nih.gov

Conformational Dynamics of the RORγt LBD

The RORγt LBD is not a rigid structure but exists in a dynamic conformational equilibrium. nih.gov This inherent flexibility is crucial for its function and its ability to be modulated by different ligands. nih.gov The binding of agonists or inverse agonists can shift this equilibrium, leading to either activation or repression of gene transcription. nih.govmdpi.com The plasticity of the binding pockets is largely determined by the dynamic properties of helices H11, H11′, and H12, which are influenced by the specific modulator bound. nih.gov Molecular dynamics simulations have revealed that the binding of ligands induces significant conformational adaptations, particularly in Helix 12 (H12). mdpi.comfrontiersin.org

Mechanisms of Inverse Agonist Binding and Receptor Modulation

Inverse agonists, such as "RORgammat Inverse agonist 2," function by actively repressing the basal transcriptional activity of RORγt. This is achieved through a series of ligand-induced conformational changes within the LBD that ultimately prevent the recruitment of essential coactivators and may even promote the binding of corepressors.

Ligand-Induced Destabilization of Helix 12 (H12)

A primary mechanism of RORγt inverse agonism involves the destabilization of Helix 12 (H12), also known as the activation function-2 (AF-2) helix. nih.govnih.gov In the active state, H12 is positioned in a conformation that facilitates the binding of coactivator proteins. nih.govmdpi.com Inverse agonists, upon binding to the LBP, disrupt the critical interactions that stabilize H12 in its active conformation. nih.govnih.gov This disruption causes H12 to adopt a disordered or "open" conformation, which is incompatible with coactivator recruitment. mdpi.comresearchgate.net For instance, molecular dynamics simulations of RORγt bound to an inverse agonist, compound 2, showed that the ligand forces a key residue, Trp317, to adopt a trans conformation, which in turn disrupts the interactions necessary to stabilize H12. mdpi.comnih.gov This destabilization shifts the conformational equilibrium of the receptor towards an inactive state. nih.gov

Disruption of Coactivator Recruitment (e.g., SRC-1, TRAP220)

The conformational changes induced by inverse agonists, particularly the repositioning of H12, directly sterically hinder the binding of coactivator proteins. researchgate.netcdnsciencepub.com Coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and Thyroid Hormone Receptor-Associated Protein 220 (TRAP220), possess a conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid) that interacts with a hydrophobic groove formed by the LBD in its active conformation. nih.govnih.gov By destabilizing H12, inverse agonists prevent the formation of this groove, thereby inhibiting the recruitment of these essential coactivators. nih.govresearchgate.net

Studies have demonstrated that various RORγt inverse agonists effectively displace coactivator peptides like SRC-1 in biochemical assays. nih.govplos.org For example, the inverse agonist SR1001 was shown to reduce the affinity of RORγt for coactivators. cdnsciencepub.com Similarly, other compounds have demonstrated a concentration-dependent displacement of the SRC-1 coactivator peptide, confirming their inverse agonistic activity. nih.govplos.org The interaction with TRAP220, another key coactivator for nuclear receptors, is also ligand-dependent and would be similarly disrupted by the conformational changes induced by inverse agonists. nih.gov

Promotion of Corepressor Recruitment

Conformational Shift Towards an Inactive State

The binding of an inverse agonist to the RORγt ligand-binding domain (LBD) induces a significant conformational change, transitioning the receptor from a constitutively active state to an inactive one. patsnap.comnih.gov Unlike agonists, which stabilize the LBD conformation required for coactivator recruitment, inverse agonists disrupt this structure. dovepress.comnih.gov Specifically, the binding of an inverse agonist like this compound destabilizes Helix 12 (H12), also known as the activation function-2 (AF-2) helix. mdpi.comnih.gov This helix is critical for forming the coactivator binding site. nih.govnih.gov The destabilization of H12 prevents the recruitment of coactivators and can promote the binding of corepressors, ultimately leading to the repression of RORγt-mediated gene transcription. dovepress.comnih.gov Molecular dynamics simulations show that upon binding of an inverse agonist, H12 unwinds and becomes significantly more flexible, a state that is incompatible with receptor activation. mdpi.comnih.gov This increased flexibility is a hallmark of the inactive state, and in several crystal structures of RORγt bound to inverse agonists, the secondary structure of H12 cannot be determined due to its high flexibility. mdpi.com

Role of Specific Residues in Inverse Agonism for this compound and Analogs

The transition to an inactive state is governed by a series of intricate interactions and conformational changes at the level of individual amino acid residues within the LBD. The binding of this compound directly influences key residues that maintain the active conformation, leading to a cascade of disruptive events.

Conformational Changes of Trp317 (e.g., gauche- to trans conformation)

A pivotal residue in the mechanism of RORγt modulation is Tryptophan 317 (Trp317) located in Helix 3 (H3). nih.govnih.gov Molecular dynamics simulations have identified two primary conformational states for the side chain of Trp317: a gauche- conformation and a trans conformation. nih.gov

In the agonist-bound state, Trp317 adopts the gauche- conformation. mdpi.comnih.gov This orientation allows it to participate in a large hydrophobic network and form π-π stacking interactions that stabilize the active conformation of the receptor, particularly H12. nih.govelifesciences.org

Conversely, when this compound binds, its longer phenyl head inserts deeply into the binding pocket, creating a steric clash that pushes the Trp317 side chain away. nih.gov This forces Trp317 to switch from the active gauche- state to the inactive trans conformation. nih.govnih.govresearchgate.net This change is a critical event in inverse agonism, as the trans conformation of Trp317 disrupts the stabilizing hydrophobic network required for the active state. mdpi.comnih.gov This conformational flip of Trp317 is considered a driving force for the repression of RORγt activity. nih.govnih.gov

ResidueConformation (Agonist-Bound)Conformation (Inverse Agonist 2-Bound)Consequence of Change
Trp317 gauche-transDestabilization of the hydrophobic network. mdpi.comnih.gov

Disruption of Hydrogen Bond Networks (e.g., His479-Tyr502)

A critical interaction for stabilizing the active conformation of RORγt is a hydrogen bond between Histidine 479 (His479) in H11 and Tyrosine 502 (Tyr502) in H12. nih.govelifesciences.org This "agonist lock" is essential for maintaining the integrity and proper positioning of H12 for coactivator recruitment. nih.govnih.gov

The binding of this compound directly leads to the disruption of this crucial hydrogen bond. mdpi.comnih.gov The deep insertion of the inverse agonist's phenyl group into the binding pocket pushes Trp317 into the trans conformation and alters the positioning of His479. nih.gov This new orientation of His479 is no longer suitable for forming a hydrogen bond with Tyr502. nih.gov The loss of this interaction between H11 and H12 is a primary reason for the subsequent destabilization and unwinding of H12, a key feature of the inactive state induced by inverse agonists. nih.govnih.gov

Perturbation of Hydrophobic Networks (e.g., H11, H11', H12)

The stability of the RORγt active state relies heavily on a large hydrophobic network formed by residues from H3, H11, an additional helix H11', and H12. mdpi.comnih.gov In the agonist-bound state, the gauche- conformation of Trp317, along with residues like His479, Phe486, and Tyr502, creates an extensive network of hydrophobic and π-π interactions that lock these helices together, stabilizing the coactivator-competent conformation. nih.govelifesciences.org

This compound binding causes a catastrophic failure of this network. mdpi.comnih.gov The forced switch of Trp317 to the trans state removes a key component of the hydrophobic core. nih.gov The benzyl (B1604629) group of Inverse agonist 2 forms a π-π interaction with His479 but pushes Trp317 away, preventing the formation of the larger stabilizing network. mdpi.com This partial destruction of the hydrophobic interactions among H11, H11', and H12, coupled with the loss of the His479-Tyr502 hydrogen bond, leads to the structural collapse of the AF-2 region. mdpi.comnih.gov The helix H11' has been described as acting like a hinge that coordinates the conformational state of H12 in response to ligand binding. nih.govbohrium.com

Molecular Dynamics Simulations and Docking Analysis

Molecular docking and molecular dynamics (MD) simulations have been indispensable tools for elucidating the complex mechanisms of RORγt modulation by ligands like this compound. nih.govnih.govdntb.gov.ua These computational techniques allow for the visualization and analysis of ligand-receptor interactions at an atomic level over time. nih.gov

Docking studies successfully predicted the binding mode of Inverse agonist 2 within the RORγt LBD, showing how its "longer" phenyl head inserts more deeply into the pocket compared to its agonist counterpart. mdpi.comnih.gov These models revealed that the inverse agonist forms a π-π interaction with His479 but not with Trp317, providing the initial hypothesis for the conformational push. nih.gov

MD simulations further illuminated the dynamic consequences of this binding. mdpi.comnih.gov Simulations of the apo (unbound), agonist-bound, and inverse agonist-bound RORγt systems demonstrated that Inverse agonist 2 binding leads to:

A stable switch of the Trp317 side chain from the gauche- to the trans state. nih.gov

The persistent disruption of the His479-Tyr502 hydrogen bond. nih.gov

The breakdown of the hydrophobic network and subsequent unwinding and increased flexibility of H11' and H12. mdpi.comnih.gov

These simulations confirmed that minor structural differences between an agonist and an inverse agonist can trigger opposing downstream conformational events, effectively acting as a molecular switch that toggles the receptor between active and inactive states. nih.govbohrium.com

TechniqueKey Finding for this compoundReference
Molecular Docking Predicted deep binding of the phenyl head, interacting with His479 but sterically clashing with Trp317. nih.govnih.gov
Molecular Dynamics (MD) Simulations Confirmed the switch of Trp317 to trans conformation, disruption of the His479-Tyr502 H-bond, and destabilization of H12. mdpi.comnih.gov

Biochemical and Biophysical Assays for Target Engagement

A series of biochemical and biophysical assays are employed to confirm that a compound directly binds to RORγt and modulates its function. These assays are fundamental in the early stages of drug discovery to establish target engagement and understand the mechanism of action.

Fluorescence Resonance Energy Transfer (FRET) Assays for Ligand Binding

Fluorescence Resonance Energy Transfer (FRET) is a widely used technique to study molecular interactions. mdpi.com In the context of RORγt, a FRET-based assay can measure the ability of a test compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide, such as a peptide derived from the steroid receptor coactivator-1 (SRC-1). mdpi.comnih.gov This disruption is indicative of an inverse agonist binding to the LBD and inducing a conformational change that prevents coactivator recruitment. mdpi.comnih.gov

In one such study, a novel RORγt inverse agonist, referred to as compound 2, was identified using a FRET assay. This compound demonstrated an IC₅₀ value of 2.0 μM with a maximal inhibition of 61%. mdpi.com The assay utilized the human RORγt-LBD and a coactivator peptide from SRC-1. mdpi.com This type of assay provides a quantitative measure of the compound's potency in preventing the RORγt-coactivator interaction. mdpi.comnih.gov

CompoundAssay TypeTargetIC₅₀ (μM)Max Inhibition (%)Reference
This compoundFRETHuman RORγt-LBD2.061 mdpi.com

Co-factor Recruitment/Displacement Assays (e.g., SRC-1, PGC1alpha)

Co-factor recruitment or displacement assays are crucial for determining the functional consequence of a ligand binding to a nuclear receptor. For RORγt, inverse agonists are expected to inhibit the recruitment of co-activators like SRC-1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). plos.orgnih.gov These assays can discriminate between agonists, which enhance co-activator recruitment, and inverse agonists, which block it. nih.gov

A time-resolved FRET (TR-FRET) based co-activator recruitment assay is often employed. frontiersin.org This assay quantifies the interaction between the RORγt LBD and a co-activator peptide. Inverse agonists will produce a concentration-dependent decrease in the FRET signal, indicating displacement of the co-activator. For instance, several RORγt inverse agonists have demonstrated robust, concentration-dependent displacement of the SRC-1 co-activator peptide, confirming their inverse agonist activity with 100% maximal inhibition. nih.govplos.org Similarly, the inverse agonist A-9758 was shown to inhibit the recruitment of PGC1α and NCoA1 (SRC-1) with IC₅₀ values of 49 nM and 110 nM, respectively. nih.gov

CompoundAssay TypeCo-factorIC₅₀ (nM)Reference
A-9758Co-factor DisplacementPGC1α49 nih.gov
A-9758Co-factor DisplacementNCoA1 (SRC-1)110 nih.gov

Radioligand Competition Binding Assays

Radioligand competition binding assays are a classic method to determine the affinity of a test compound for a receptor. This assay measures the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor. For RORγt, a tritiated high-affinity ligand is incubated with the recombinant RORγt LBD in the presence of varying concentrations of the test compound. plos.org

The potency of the test compound is expressed as its pIC₅₀ value, which is the negative logarithm of the concentration required to inhibit 50% of the specific binding of the radioligand. For example, a human RORγt radioligand competition binding assay was used to test compounds for their ability to inhibit the binding of a tritiated ligand, yielding a pIC₅₀ of 7.32 for the reference compound. plos.org A similar assay using the murine RORγt LBD showed a pIC₅₀ of 6.91 for the same radioligand. plos.org These assays provide a direct measure of the compound's binding affinity to the receptor.

ReceptorRadioligandAssay TypepIC₅₀Reference
Human RORγt LBDTritiated acetamide (B32628) derivativeCompetition Binding7.32 plos.org
Murine RORγt LBDTritiated acetamide derivativeCompetition Binding6.91 plos.org

Nano Differential Scanning Fluorimetry

While not explicitly detailed for "this compound" in the provided context, Nano Differential Scanning Fluorimetry (nanoDSF) is a powerful biophysical technique used to assess the thermal stability of a protein. It can be used to confirm ligand binding by measuring the change in the protein's melting temperature (Tm) upon incubation with a compound. An increase in Tm typically indicates that the ligand has bound to and stabilized the protein. This method provides further evidence of direct target engagement.

Cell-Based Functional Assays

Cell-based assays are essential to confirm that the biochemical activity of a compound translates into a functional response in a cellular context. These assays measure the ability of the compound to modulate RORγt-dependent gene transcription.

RORE-Mediated Reporter Gene Assays (e.g., GAL4-Luciferase Reporter Assay)

RORγt exerts its effects by binding to ROR Response Elements (ROREs) in the promoter regions of its target genes. RORE-mediated reporter gene assays are used to measure the transcriptional activity of RORγt. frontiersin.org In a common setup, a reporter plasmid containing multiple copies of an RORE sequence upstream of a luciferase gene is co-transfected into cells with a plasmid expressing RORγt. frontiersin.org

A variation of this is the GAL4-luciferase reporter assay. In this system, the DNA-binding domain of RORγt is replaced with the yeast GAL4 DNA-binding domain. frontiersin.org This chimeric receptor then drives the expression of a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). nih.gov This setup allows for the specific measurement of the transcriptional activity of the RORγt LBD, independent of its native DNA binding. Inverse agonists will suppress the constitutive or agonist-induced luciferase activity in a dose-dependent manner. frontiersin.org For example, RORγt inverse agonists have been shown to potently inhibit the transcriptional activity of RORγt in a GAL4 reporter gene assay in Jurkat T-cells. frontiersin.org This type of assay is a robust method for confirming the functional antagonism of RORγt in a cellular environment.

Inhibition of Th17 Cell Differentiation in Primary Cells (Murine and Human)

A hallmark of RORγt inverse agonists is their ability to inhibit the differentiation of naive CD4+ T cells into the Th17 lineage. nih.govcloudfront.net This has been demonstrated in both murine and human primary cells. For instance, the RORγt inverse agonist TMP778 has been shown to block both human and mouse Th17 cell differentiation in vitro. cloudfront.net Similarly, other potent and selective RORγt inverse agonists have demonstrated concentration-dependent inhibition of IL-17A secretion from polarized human naive and memory T-cells. plos.orgfrontiersin.org

RORγt Inverse Agonist 2 has been specifically identified as a selective, orally active RORγt inverse agonist. medchemexpress.com In a mouse Th17 cell differentiation assay, it demonstrated the ability to inhibit the transcription of IL-17. mdpi.com This inhibitory effect on Th17 differentiation is a critical function, as these cells are implicated in the pathogenesis of numerous autoimmune diseases. cloudfront.netnih.gov The inhibition of Th17 differentiation by these compounds mimics the effects seen in RORγ-deficient mice, which show impaired Th17 cell development. nih.gov

CompoundCell TypeAssayPotency (IC50/EC50)
RORγt Inverse Agonist 2 Murine Th17 CellsIL-17 Transcription InhibitionActive
RORγt Inverse Agonist 2 Human Jurkat CellsGAL4-RORγt LBD Reporter AssayEC50: 119 nM
Cpd 1 Human Naive CD4+ T-cellsIL-17A SecretionIC50: 56 nM
TMP778 Human and Murine CellsTh17 DifferentiationActive

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-17A, IL-17F, IL-22)

The primary function of Th17 cells is the production of a suite of pro-inflammatory cytokines that drive tissue inflammation. RORγt inverse agonists effectively suppress the production of these key cytokines. nih.gov The inhibition of RORγt leads to a significant reduction in the secretion of IL-17A, IL-17F, and IL-22. nih.govfrontiersin.org For example, the inverse agonist GSK2981278 has been shown to significantly reduce the levels of IL-17A/F and IL-22. nih.gov

This suppression of cytokine production is a direct consequence of the inhibition of RORγt's transcriptional activity. nih.govfrontiersin.org RORγt normally binds to response elements in the promoter regions of genes encoding these cytokines, driving their expression. nih.gov Inverse agonists prevent this, thereby halting the pro-inflammatory cascade at its source. novartis.comnih.gov Studies with various RORγt inverse agonists consistently demonstrate a potent, concentration-dependent reduction in these cytokines from both human and murine Th17 cells. plos.orgcloudfront.netfrontiersin.org

Compound/ClassCytokine(s) SuppressedCell Type/Model
RORγt Inverse Agonists IL-17A, IL-17F, IL-22, IL-26Human Th17 Cells
GSK2981278 IL-17A/F, IL-22, IL-1βMouse Model of Psoriasis
TMP778 IL-17AMouse Model
BMS-986251 IL-17FMouse PD Model

Effects on Gene Expression of Th17-Associated Markers

Beyond inhibiting cytokine production, RORγt inverse agonists also downregulate the expression of a broader set of genes that define the Th17 phenotype. nih.govfrontiersin.org This includes not only the cytokine genes IL17A, IL17F, and IL22, but also genes for the IL-23 receptor (IL23R) and the chemokine receptor CCR6. nih.govfrontiersin.org The IL-23 receptor is critical for the maintenance and expansion of the Th17 cell population, making its downregulation a key aspect of the therapeutic effect. nih.gov

Administration of RORγt inverse agonists has been shown to repress the transcription of these Th17 signature genes. nih.govcloudfront.net For example, TMP778 inhibited the expression of Il17a, Il17f, Il22, and Ccl20 in vivo. cloudfront.net This broad suppression of the Th17 genetic program underscores the central role of RORγt and the potential of its inverse agonists to comprehensively block this pro-inflammatory pathway. nih.gov

Selectivity Profiling

A critical aspect of developing a therapeutic RORγt inverse agonist is ensuring its selectivity. This involves assessing its activity against other closely related ROR isoforms and a wider panel of nuclear receptors to minimize off-target effects.

Selectivity Against Other ROR Isoforms (RORα, RORβ)

The ROR family includes two other members, RORα and RORβ. While RORα also plays a role in Th17 differentiation, selective inhibition of RORγt is often desired to potentially avoid broader effects. nih.govfrontiersin.org RORγt Inverse Agonist 2 has demonstrated high selectivity, being inactive against both RORα and RORβ in either inverse agonist or agonist modes at concentrations greater than 40 μM. medchemexpress.com This high degree of selectivity is a key feature of many advanced RORγt inverse agonists, which are often designed to specifically target the RORγt isoform. frontiersin.orgnih.gov For instance, the inverse agonist BMS-986251 also showed selectivity against RORα and RORβ. nih.gov

Evaluation Against Other Nuclear Receptors

To ensure a clean pharmacological profile, RORγt inverse agonists are typically screened against a panel of other nuclear receptors. This is important because off-target activity could lead to unintended side effects. RORγt Inverse Agonist 2 has been shown to be selective, and other compounds in this class, such as BMS-986251, have been tested against receptors like PXR, LXRα, and LXRβ, showing no significant activity. nih.gov Another compound was found to be a dual inverse agonist for RORγt and RORβ but was devoid of activity against 18 other human nuclear receptors, highlighting the potential for creating specific inhibitor profiles. drugbank.com

CompoundSelectivity Profile
RORγt Inverse Agonist 2 Inactive against RORα and RORβ (>40 μM)
BMS-986251 Selective against RORα, RORβ, PXR, LXRα, and LXRβ
Compound 4 (from a separate study) Dual inverse agonist for RORγt and RORβ; inactive against 18 other nuclear receptors

Ex Vivo Assays with Human Cells

Ex vivo assays using human cells and tissues provide a crucial bridge between in vitro experiments and clinical applications. These studies offer insights into how a compound might behave in a more complex, physiologically relevant environment. RORγt inverse agonists have been evaluated in ex vivo systems using cells from patients with autoimmune diseases. nih.gov

For instance, the inverse agonist GSK2981278 was shown to inhibit Th17-type cytokine production and IL-17-driven inflammation in skin explants from psoriatic patients. nih.gov Another inhibitor, GSK805, reduced the number of Th17 cells and IL-17 expression in tissues resected from the colons of Crohn's disease patients. nih.gov In ex vivo immersion skin cultures, a RORγt inhibitor suppressed IL-17A production by skin-resident cells from Th17-skewed biopsies, which correlated with reduced expression of the inflammatory marker human β-defensin 2. frontiersin.org These findings demonstrate that the anti-inflammatory effects observed in vitro translate to human tissues, supporting the therapeutic potential of RORγt inverse agonists for treating Th17-mediated diseases. nih.govfrontiersin.org

Preclinical Efficacy of Rorγt Inverse Agonists in Animal Models of Inflammatory and Autoimmune Diseases

Models of Psoriasis and Psoriasiform Dermatitis

Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The IL-23/Th17 axis is a central pathogenic pathway in this disease, making it a prime target for RORγt inverse agonists.

Imiquimod-Induced Cutaneous Inflammation Models

The topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 agonist, on mouse skin induces a robust inflammatory response that closely mimics human psoriasis. nih.govplos.org This model is characterized by the key features of psoriasis, including erythema (redness), skin thickening, and scaling. nih.govplos.org Several RORγt inverse agonists have demonstrated significant efficacy in this model.

For instance, oral administration of BMS-986251 in an imiquimod-induced model of skin inflammation showed robust efficacy. nih.gov Similarly, another RORγt inverse agonist, GSK2981278, when applied topically, effectively attenuated inflammation in an imiquimod-induced psoriasis-like mouse model. nih.gov Other inverse agonists like BIO-0554019 (topical), TMP776 (subcutaneous), VTP-43742 (oral), and A213 (oral) have also shown to inhibit imiquimod-induced skin inflammation. nih.gov A novel triazine derivative, when administered intraperitoneally, also significantly reduced the clinical signs of psoriasis in this model. bioworld.com

IL-23-Induced Dermatitis Models

Direct injection of IL-23 into the skin of mice also induces a dermatitis that shares many features with psoriasis, directly implicating this cytokine in the disease process. nih.govopenresearchlibrary.org This model is valuable for specifically assessing the blockade of the IL-23/Th17 pathway.

RORγt inverse agonists have shown efficacy in this model as well. For example, the inverse agonist A213 was shown to mitigate IL-23-induced dermatitis. nih.gov Another compound, JNJ-54271074, has also been reported to decrease IL-23-induced psoriasis-like skin inflammation. nih.gov These findings further solidify the role of RORγt in mediating IL-23-driven skin inflammation.

Attenuation of Pathological Symptoms

The efficacy of RORγt inverse agonists in these psoriasis models is demonstrated by a significant reduction in the hallmark pathological symptoms.

Erythema, Thickness, and Scaliness: Treatment with various RORγt inverse agonists leads to a visible and measurable decrease in skin redness, thickness, and scaling. nih.govbioworld.com For example, a novel triazine derivative significantly reduced erythema, thickness, and scaliness in a dose-dependent manner in the imiquimod-induced psoriasis model. bioworld.com

Epidermal Hyperplasia and Cell Infiltration: Histological analysis of skin samples from treated animals reveals a marked reduction in epidermal hyperplasia (thickening of the outer skin layer) and the infiltration of inflammatory immune cells. nih.govbioworld.com GSK2981278, for instance, significantly reduced epidermal hyperplasia. nih.gov The novel triazine derivative also markedly diminished the thickened skin layer and cell infiltration. bioworld.com

Table 1: Efficacy of RORγt Inverse Agonists in Psoriasis Models

Compound Model Key Efficacy Endpoints
BMS-986251 Imiquimod-induced Robust efficacy comparable to positive control. nih.gov
GSK2981278 Imiquimod-induced Significant reduction in proinflammatory cytokines, epidermal hyperplasia, and skin thickness. nih.gov
A213 IL-23-induced Mitigated dermatitis. nih.gov
Novel Triazine Derivative Imiquimod-induced Significant reduction in erythema, thickness, scaliness, and total PASI score. bioworld.com

Modulation of Local Inflammatory Cytokines in Skin

A key mechanism by which RORγt inverse agonists exert their therapeutic effects is by suppressing the production of pro-inflammatory cytokines within the skin. Treatment has been shown to significantly reduce the levels of several key cytokines involved in psoriasis pathogenesis, including IL-17A/F, IL-22, and IL-1β. nih.gov

For example, GSK2981278 significantly lowered the levels of IL-17A/F, IL-22, and IL-1β in the treated skin of mice in the imiquimod model. nih.gov Similarly, BMS-986251 demonstrated a dose-dependent reduction of the pro-inflammatory cytokine IL-17F in a mouse pharmacodynamic model. nih.gov

Models of Inflammatory Arthritis and Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints, leading to pain, swelling, and eventual joint destruction. Th17 cells and IL-17 are known to play a significant role in the pathogenesis of RA. nih.govacs.org

The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA. nih.govacs.org In this model, RORγt inverse agonists have demonstrated significant therapeutic potential. For example, the inverse agonist SR2211 was shown to diminish inflammation in a collagen-induced arthritis mouse model. nih.govnih.gov Another compound, 8e, exhibited dose-dependent reductions in clinical arthritis scores, with the highest dose showing efficacy comparable to the positive control, etanercept. acs.org Furthermore, JNJ-54271074 suppressed pathologic scores in the CIA model in mice. nih.gov In a rat model of antigen-induced arthritis, the RORγt inverse agonist Cpd 1 reduced paw swelling in a dose-dependent manner. nih.gov

Table 2: Efficacy of RORγt Inverse Agonists in Arthritis Models

Compound Model Key Efficacy Endpoints
SR2211 Collagen-induced arthritis (mouse) Diminished inflammation. nih.govnih.gov
8e Collagen-induced arthritis (mouse) Dose-dependent reduction in clinical score. acs.org
JNJ-54271074 Collagen-induced arthritis (mouse) Suppressed pathologic scores. nih.gov
Cpd 1 Antigen-induced arthritis (rat) Reduced paw swelling. nih.gov

Models of Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The Th17 pathway is also implicated in the pathogenesis of IBD.

In a T-cell transfer model of colitis, the oral administration of the RORγt inhibitor BI119 improved clinical signs of the disease. nih.gov Another RORγt inverse agonist, TAK-828F, was shown to suppress the progression of colitis in a model that is non-responsive to anti-TNFα therapy. researchgate.net These studies suggest that targeting RORγt may be a promising therapeutic strategy for IBD.

TNBS-Induced Colitis Models

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model is a widely utilized experimental model for inflammatory bowel disease (IBD), as it mimics several characteristics of Crohn's disease in humans. nih.gov This model is characterized by a Th1-mediated immune response, leading to transmural colitis with severe diarrhea, weight loss, and rectal prolapse. nih.gov

Modulation of Colonic Inflammation and Immune Cell Influx

In a mouse model of colitis where CD4+CD45RBhigh T cells were transferred into immunodeficient SCID mice, oral administration of the RORγt inhibitor BI119 was shown to improve clinical signs of the disease. nih.gov Furthermore, in a model of Citrobacter rodentium infection, the RORγt inverse agonist GSK805 significantly inhibited Th17 cell responses and intestinal inflammation. nih.gov Notably, the expression of cytokines in RORγt+ innate lymphoid cells (ILC3s), which are important for intestinal immunity, was largely maintained, suggesting a targeted effect on pathogenic Th17 cells. nih.gov

Models of Multiple Sclerosis (e.g., Experimental Autoimmune Encephalomyelitis (EAE))

Experimental autoimmune encephalomyelitis (EAE) is the most common animal model for multiple sclerosis (MS), a demyelinating disease of the central nervous system. nih.govnih.gov Th17 cells and the cytokines they produce, such as IL-17A/F, IL-23, and IL-22, are critically involved in the pathogenesis of EAE. nih.gov

Mice deficient in RORγt are protected from developing EAE. nih.gov Correspondingly, treatment with RORγt inverse agonists has shown significant efficacy in EAE models. For instance, the RORγt inverse agonist TMP778 was found to block MOG-specific IL-17A expression in mice immunized with myelin oligodendrocyte glycoprotein (B1211001) 35-55 (MOG35-55). cloudfront.net Another compound, RTA-1701, also demonstrated efficacy in the EAE mouse model. researchgate.net These findings underscore the therapeutic potential of RORγt inhibition in Th17-mediated autoimmune disorders like multiple sclerosis. innovimmune.comresearchgate.net

Models of Organ Transplant Rejection (e.g., Skin Allograft Survival)

The rejection of allogeneic skin grafts is a robust inflammatory immune response involving the destruction of donor cells. nih.gov This process is mediated by both the innate and adaptive immune systems, with T cells playing a central role. nih.gov Given the involvement of Th17 cells in inflammatory responses, the role of RORγt inverse agonists in this context is an area of investigation.

Evaluation of Immunosuppressant Effects In Vivo

RORγt inverse agonists have demonstrated immunosuppressive effects in various in vivo models. For example, one such inhibitor was effective in an antigen-induced arthritis model in rats, where it attenuated knee swelling. nih.gov This effect was accompanied by a reduction in IL-17A cytokine production in ex vivo recall assays. nih.gov These compounds work by binding to the ligand-binding domain of the RORγt receptor, which prevents the recruitment of coactivators and promotes the recruitment of corepressors, leading to decreased expression of genes involved in Th17 cell differentiation and function. ontosight.ai

Impact on Th17 Cell Accumulation and Effector Function In Vivo

A primary mechanism of action for RORγt inverse agonists is the suppression of Th17 cell differentiation and their effector functions. cloudfront.net In vivo studies have shown that these compounds can significantly reduce the number of IL-17-producing CD4+ T cells. cloudfront.net For instance, administration of TMP778 to mice immunized with MOG35-55 led to a significant reduction in IL-17-producing CD4+ T cells in IL-17-IRES-GFP transgenic mice. cloudfront.net

Furthermore, RORγt inverse agonists inhibit the production of key pro-inflammatory cytokines by Th17 cells. plos.org This includes not only IL-17A but also IL-17F and IL-22. plos.org The expression of other genes regulated by RORγt, such as IL26, IL23R, and CCR6, is also attenuated in primary human Th17 cells upon treatment with these inhibitors. plos.org At a molecular level, these compounds can suppress the epigenetic modifications, such as histone H3 acetylation and methylation, that are permissive for the transcription of genes like IL17A and IL23R. plos.org

The table below summarizes the effects of various RORγt inverse agonists in preclinical models:

CompoundModelKey Findings
BI119 CD4+CD45RBhigh T cell transfer colitisImproved clinical signs of colitis. nih.gov
GSK805 Citrobacter rodentium-induced colitisInhibited Th17 responses and intestinal inflammation. nih.gov
TMP778 Experimental Autoimmune Encephalomyelitis (EAE)Blocked MOG-specific IL-17A expression and reduced IL-17-producing CD4+ T cells. cloudfront.net
RTA-1701 Experimental Autoimmune Encephalomyelitis (EAE)Demonstrated efficacy in the EAE model. researchgate.net
Unnamed RORγt inhibitor Antigen-induced arthritis (rat)Attenuated knee swelling and inhibited IL-17A production. nih.gov

Structure Activity Relationship Sar and Molecular Design Strategies for Rorγt Inverse Agonists

Identification of Novel Scaffolds and Chemical Series

The foundation of any successful drug discovery program lies in the identification of novel chemical scaffolds that can serve as a starting point for optimization. In the field of RORγt inverse agonists, researchers have explored a wide array of chemical structures.

One notable class is the phenylglycinamides , which were discovered through the optimization of a high-throughput screening hit. nih.govresearchgate.net A key example from this series, (R)-N-(2-((3,5-Difluoro-4-(trimethylsilyl)phenyl) amino)-1-(4-methoxyphenyl)-2-oxoethyl)-3-hydroxy-N-methylisoxazole-5-carboxamide, demonstrated not only potent RORγt inverse agonism but also high selectivity over other nuclear receptors and in vivo activity. nih.govresearchgate.net

Another area of exploration has been the development of N-sulfonamide tetrahydroquinoline derivatives . mdpi.com Interestingly, within this single scaffold, researchers were able to design both an agonist and an inverse agonist, providing valuable insights into the subtle structural changes that govern a compound's activity. mdpi.com

The discovery of these diverse scaffolds, from phenylglycinamides to indolizines, underscores the ongoing effort to expand the chemical toolbox for targeting RORγt, moving beyond initial discoveries to find molecules with improved properties.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for identifying starting points for drug design. youtube.comyoutube.com This method involves screening small, low-molecular-weight compounds ("fragments") that typically have weak binding affinities. youtube.comyoutube.com The structural information gleaned from how these fragments bind to the target protein is then used to "grow" or combine them into more potent, lead-like molecules. youtube.comnih.gov

In the context of RORγt, FBDD has been instrumental in identifying novel inverse agonists with favorable physicochemical properties. nih.gov One successful example involved the identification of a fragment hit that was subsequently optimized through a process of fragment growing and merging. nih.gov This effort led to the development of a potent inverse agonist that demonstrated efficacy in a preclinical model of inflammation. nih.gov A key advantage of the FBDD approach is that it allows for the efficient exploration of chemical space and can lead to the discovery of unique binding modes. youtube.com The optimization process often focuses on improving "ligand efficiency," a metric that relates the binding energy of a compound to its size, ensuring that increases in potency are achieved efficiently as the fragment is elaborated. youtube.com

Optimization of Potency and Selectivity

Once a promising scaffold or fragment has been identified, the next critical step is to optimize its potency and selectivity. This involves a meticulous process of chemical modification to enhance the compound's interaction with RORγt while minimizing its effects on other related proteins.

A common strategy involves rigidifying a flexible molecule to lock it into its bioactive conformation. For instance, a quinazolinedione derivative with a flexible linker was found to adopt a U-shaped conformation when bound to RORγt. researchgate.net By cyclizing the linker to create a more rigid morpholine (B109124) analog, researchers achieved a nearly 50-fold improvement in drug exposure in animal models. researchgate.net

Selectivity is another key challenge. For example, some early RORγ inverse agonists also showed activity at the liver X receptor α (LXRα). researchgate.net Through careful structure-activity relationship (SAR) studies, which involve systematically altering parts of the molecule and assessing the impact on activity, researchers were able to design compounds with improved selectivity for RORγt. nih.govresearchgate.net The phenylglycinamide series, for instance, yielded compounds with high subtype selectivity. nih.gov

The optimization process is often guided by structural biology, where X-ray crystallography provides detailed snapshots of how a compound binds to the RORγt ligand-binding domain. This information allows for rational design of modifications to improve potency and selectivity.

Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry has become an indispensable tool in the design and discovery of RORγt inverse agonists. Techniques such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling provide powerful insights that guide the drug discovery process. mdpi.comrsc.org

Molecular docking is used to predict the preferred binding orientation of a small molecule to its protein target. rsc.orgsonar.ch This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. For example, docking studies have been used to identify key hydrophobic interactions between inverse agonists and residues such as Tyr369, Val376, Ile400, and Phe401 in the RORγt binding pocket. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of how a ligand and protein interact over time. mdpi.comresearchgate.net These simulations have been crucial in understanding the molecular mechanism of action of both agonists and inverse agonists. For instance, MD simulations revealed that the conformation of a specific residue, Trp317, plays a critical role in stabilizing the active or inactive state of the receptor. mdpi.com

Considerations for Metabolic Stability

A potent and selective RORγt inverse agonist will only be an effective drug if it has good metabolic stability. This means that the compound is not rapidly broken down by enzymes in the body, allowing it to maintain therapeutic concentrations for a sufficient period.

Early in the drug discovery process, researchers often encounter compounds with promising activity but poor metabolic stability. For example, some of the early RORγt inverse agonists were highly lipophilic (fat-soluble), which can lead to rapid metabolism in the liver. researchgate.net

To address this, medicinal chemists employ various strategies. One approach is to introduce polar groups, such as a carboxylic acid, into the molecule. This can increase water solubility and reduce metabolic clearance. For instance, the introduction of a carboxylic acid substituent to a series of neutral imidazoles led to a potent and selective RORγt inhibitor with good metabolic stability and excellent pharmacokinetic properties in animal models. researchgate.net

Allosteric Modulation of RORγt

Most RORγt inverse agonists are "orthosteric," meaning they bind to the same site as the natural ligand. However, a newer and exciting strategy is "allosteric" modulation, which involves targeting a different, less conserved binding site on the protein. nih.govosti.gov

The discovery of a novel allosteric binding site on the RORγt ligand-binding domain has opened up new avenues for drug design. nih.govosti.gov Binding to this site induces a unique conformational change in the receptor, particularly in a region called helix 12, which prevents the recruitment of co-activator proteins necessary for RORγt's function. nih.govosti.gov This mechanism of inhibition is distinct from that of orthosteric inverse agonists. nih.gov

Allosteric modulators offer several potential advantages, including the possibility of greater selectivity, as allosteric sites are often less conserved between related proteins than orthosteric sites. The development of allosteric RORγt inverse agonists is an active area of research, with efforts focused on expanding the chemical diversity of compounds that target this site. nih.govacs.org For example, an in silico-guided approach has led to the discovery of novel allosteric inverse agonists with a distinct isoxazole (B147169) chemotype. acs.org

Biological Implications and Further Research Avenues

Role of RORγt in Thymocyte Biology

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor for the survival and development of thymocytes, the progenitor cells of T lymphocytes in the thymus.

RORγt Requirement for Thymocyte Survival and Development

RORγt is indispensable for the survival of CD4+CD8+ double-positive (DP) thymocytes, which constitute approximately 85% of all thymocytes. researchgate.netplos.org This dependence is a crucial stage in T cell development. RORγt exerts its pro-survival effect by upregulating the anti-apoptotic protein Bcl-xL. researchgate.netaai.org The absence or inhibition of RORγt leads to a decrease in Bcl-xL expression, resulting in the rapid apoptosis of these developing T cells. researchgate.net This control over thymocyte survival by RORγt is essential for allowing sufficient time for the productive rearrangement of T cell receptor (TCR) genes, a process vital for generating a diverse and functional T cell repertoire. aai.orgnih.gov

Furthermore, T cell factor 1 (TCF-1) has been shown to regulate the survival of DP thymocytes by directly stimulating the transcriptional activity of the RORγt promoter. nih.gov This indicates that RORγt acts downstream of TCF-1 in a critical pathway for DP thymocyte survival. nih.gov

Effects of RORγt Inhibition on Thymocyte Apoptosis in Preclinical Models

Preclinical studies have consistently demonstrated that the inhibition of RORγt induces apoptosis in DP thymocytes. plos.orgnih.gov In mouse models, thymocytes lacking RORγt exhibit increased proliferation but also undergo rapid apoptosis. researchgate.netplos.org This is attributed to the loss of RORγt-dependent Bcl-xL expression. researchgate.netdrugdiscoverytrends.com

The dependency of DP thymocytes on RORγt for survival has been utilized to evaluate the in vivo effects of RORγt inverse agonists. researchgate.netplos.org For instance, in vitro studies with mouse thymocytes have shown that RORγt inhibitors increase the basal rate of apoptosis in a concentration-dependent manner. plos.orgnih.gov This effect is a direct consequence of inhibiting the survival signals mediated by RORγt.

One of the significant safety concerns in the preclinical development of RORγt inverse agonists has been the observation of thymic lymphomas in mice with genetic disruption of RORγt. plos.orgnih.gov This has raised questions about whether pharmacological inhibition of RORγt could lead to similar adverse effects in humans. nih.gov Some small molecule RORγt inhibitors have been shown to induce aberrant effects on thymocyte maturation in preclinical models, similar to those seen in RORγt-deficient mice. drugdiscoverytrends.com For example, the RORγt inverse agonist BMS-986251 was associated with the development of thymic lymphomas in a preclinical study. researchgate.nettandfonline.comnih.gov

Considerations of Species Differences in Thymus Biology

A critical aspect of translating preclinical findings to human applications is understanding the potential species differences in thymus biology. While genetic disruption of RORγt in mice leads to thymic lymphomas, it is not yet established whether long-term inhibition of RORγt activity would have the same consequence in humans. plos.orgnih.govnih.gov These differences can be attributed to variations in immune system development and regulation between species. texilajournal.com

Potential for Polypharmacology and Combination Therapies

The complex nature of inflammatory diseases often involves multiple signaling pathways. Therefore, targeting a single molecule like RORγt may not always be sufficient. This has led to the exploration of polypharmacology, where a single drug modulates multiple targets, or combination therapies, where multiple drugs are used to target different pathways. tandfonline.com

For instance, combining a RORγt inverse agonist with inhibitors of other inflammatory mediators could offer a synergistic therapeutic effect and potentially allow for lower doses of each drug, thereby reducing the risk of side effects. tandfonline.com The development of RORγt inverse agonists with specific polypharmacological profiles could also mitigate risks associated with complete RORγt inhibition. researchgate.net

Unmet Medical Needs and Opportunities for Novel Small Molecules

Despite the success of biologic therapies targeting cytokines like IL-17 and IL-23, there remains a significant unmet medical need for orally available, small-molecule drugs for the treatment of chronic inflammatory diseases. researchgate.nettaylorandfrancis.com Small molecule RORγt inverse agonists have the potential to fill this gap by offering a convenient and potentially more cost-effective treatment option. researchgate.netnih.gov

The development of novel small molecules continues to be an active area of research, with a focus on improving efficacy, selectivity, and safety profiles. researchgate.netbioworld.com The goal is to identify compounds that can effectively suppress the pro-inflammatory functions of RORγt in Th17 cells while minimizing the impact on thymocyte development and other essential physiological processes. drugdiscoverytrends.com

Exploration of RORγt Inverse Agonists in Other Disease Contexts (e.g., Beyond Classical Autoimmunity)

While the inhibition of the RORγt (Retinoic acid receptor-related orphan receptor gamma t) pathway is a well-established strategy for classical autoimmune diseases, its therapeutic potential is being investigated in a broader range of pathologies. The master role of RORγt in regulating Th17 cells and the IL-17 inflammatory cascade provides a strong rationale for exploring its involvement in other conditions where inflammation is a key driver. These research avenues extend into oncology, neuroinflammation, metabolic disorders, and fibrosis.

Oncology The relationship between RORγ and cancer is complex, with the receptor's function appearing to be highly context- and tissue-specific. nih.gov In certain cancers, such as castration-resistant prostate cancer and triple-negative breast cancer (TNBC), RORγ activity has been shown to promote tumor growth and metastasis. nih.gov This has positioned RORγ inverse agonists as a potential therapeutic strategy. Studies have shown that certain RORγ antagonists, like XY018 and GSK805, can effectively suppress the growth and survival of tumor cells. nih.gov Interestingly, research has revealed a degree of selectivity among RORγ modulators; compounds that are potent inhibitors of the inflammatory program in Th17 cells may not be as effective at inhibiting tumor cell growth, and vice versa. nih.gov For example, the inverse agonist VTP-43742, while effective in immune cells, shows less potency against TNBC cells. nih.gov This highlights that the therapeutic activity of these compounds is dependent on the specific cellular and genetic environment. The INV-17 portfolio, a collection of RORγ inverse agonists, has also demonstrated anti-tumor properties in various cancer models. mdpi.com

Neuroinflammation The central nervous system was once considered immunologically privileged, but it is now understood that immune cells, including pathogenic Th17 cells, can cross the blood-brain barrier and contribute to inflammation and neuronal damage. This is a key feature in the pathology of multiple sclerosis (MS), making the RORγt/Th17 axis a prime target for intervention. mdpi.com RORγt inverse agonists are being explored as a therapeutic approach to reduce the differentiation of Th17 cells and their production of pro-inflammatory cytokines, thereby mitigating neuroinflammation. Preclinical efficacy for RORγt inverse agonists has been demonstrated in animal models of multiple sclerosis. mdpi.com

Metabolic Disease Emerging research has identified a significant link between RORγ, the circadian clock, and the regulation of glucose and lipid metabolism. RORγ is expressed in tissues crucial for metabolism, including the liver, adipose tissue, and skeletal muscle. nih.gov Studies in mouse models have shown that a deficiency in RORγ can protect against diet-induced insulin (B600854) resistance and hyperglycemia. nih.gov This is attributed, in part, to the suppression of hepatic gluconeogenesis (the production of glucose in the liver). These findings suggest that RORγ inverse agonists could be a viable therapeutic strategy for managing metabolic syndrome and its related conditions, such as obesity, insulin resistance, and non-alcoholic fatty liver disease, by modulating these metabolic pathways.

Fibrotic Disease Chronic inflammation is a known contributor to the pathogenesis of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix that leads to organ scarring and dysfunction. The pro-inflammatory cytokines regulated by RORγt, particularly IL-17, are implicated in these processes. While direct preclinical evidence for specific RORγt inverse agonists in models of organ fibrosis is still an emerging area of research, the foundational role of RORγt in driving key inflammatory pathways suggests a therapeutic rationale for its inhibition in these conditions.

The table below summarizes research findings on the exploration of RORγt inverse agonists in these varied disease contexts.

Disease ContextResearch FindingsInvestigated Compounds/Classes
Oncology Potent suppression of tumor cell growth and survival in preclinical models of Triple-Negative Breast Cancer (TNBC). nih.govXY018, GSK805 nih.gov
Neuroinflammation Demonstrated preclinical efficacy in animal models of multiple sclerosis. mdpi.comINV-17 Portfolio mdpi.com
Metabolic Disease RORγ deficiency protects against diet-induced insulin resistance and hyperglycemia in mice. nih.govRORγt Inverse Agonists (class)
Fibrotic Disease Theoretical target due to the role of RORγt-driven inflammation in fibrotic processes.Not specified in reviewed literature

Q & A

Q. How to design inverse agonists that spare RORgammat’s metabolic functions (e.g., cholesterol synthesis)?

  • Methodological Answer:

Use cryo-EM to resolve full-length RORgammat complexes, identifying allosteric sites distinct from cholesterol-binding regions .

Develop bifunctional ligands with modular pharmacophores: one for inverse agonism, another for sterol-metabolism modulation .

Test in hepatic Rorc-KO models to isolate cholesterol-related effects .

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